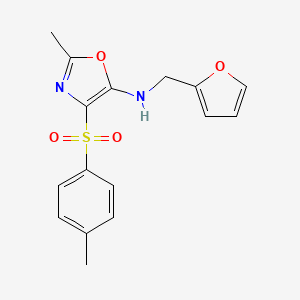

![molecular formula C23H23N7O2S B2997848 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 585557-81-9](/img/structure/B2997848.png)

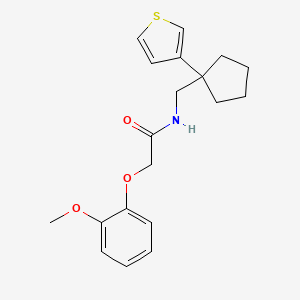

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d]imidazole moiety, a purine moiety, and a thioether linkage. Benzo[d]imidazole is a heterocyclic aromatic organic compound and purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzo[d]imidazoles can be synthesized through a variety of methods. One common method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The benzo[d]imidazole and purine moieties are both aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]imidazole and purine moieties, as well as the thioether linkage. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility in organic solvents .Scientific Research Applications

Antagonistic Activity on Adenosine Receptors

Compounds with additional fused rings on the xanthine nucleus, resembling the core structure of the specified compound, have shown potent and selective antagonistic activity towards adenosine receptors, particularly the A3 subtype. This activity suggests potential applications in treating diseases where adenosine receptor modulation is beneficial, such as inflammatory and cardiovascular diseases. For instance, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione exhibits a high affinity for A3 adenosine receptors, indicating its utility in targeted therapeutic interventions (Baraldi et al., 2005).

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Further SAR studies on compounds containing the imidazo[2,1-f]purinone core structure have aimed to enhance both the potency and hydrophilicity of these molecules. These investigations have included docking and 3D-QSAR studies to better understand their binding dispositions, particularly towards the A3 adenosine receptor. Such studies contribute to the rational design of new drugs with improved selectivity and efficacy (Baraldi et al., 2008).

Synthesis and Biological Activity of Novel Derivatives

The synthesis of novel derivatives containing the benzo[d]imidazolyl tetrahydropyridine carboxylates demonstrates the versatility of this chemical framework in creating compounds with appreciable anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This underlines the potential of such compounds in developing new treatments for a range of conditions (Anisetti & Reddy, 2017).

Chemosensor Systems

Derivatives of the compound have been explored for their chemosensor capabilities, particularly in detecting anions. The synthesis of new derivatives and the functionalization of amino groups have led to compounds with high selectivity and sensitivity for anion detection, indicating potential applications in analytical chemistry and environmental monitoring (Tolpygin et al., 2012).

Mechanism of Action

properties

IUPAC Name |

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2S/c1-28(14-15-8-4-3-5-9-15)22-26-19-18(20(31)27-23(32)29(19)2)30(22)12-13-33-21-24-16-10-6-7-11-17(16)25-21/h3-11H,12-14H2,1-2H3,(H,24,25)(H,27,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIGDDSTJPFMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

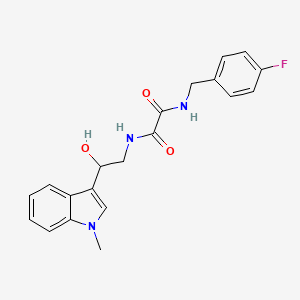

![N-[1-[(3-Cyanophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2997769.png)

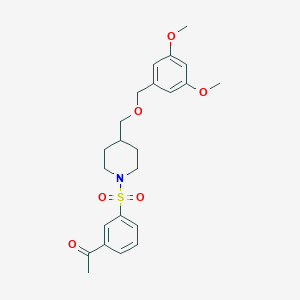

![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)

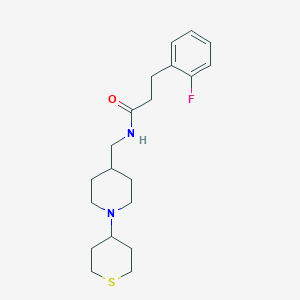

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997772.png)

![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)